1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

DCN1 inhibitor cullin neddylation piperidinyl urea

1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea (CAS 1797574-52-7, molecular formula C21H29N5O3, MW 399.49) is a synthetic piperidinyl urea derivative. Its core scaffold—comprising a 6-methylpyridazin-3-yl-piperidine linked via a methylene bridge to a central urea and further substituted with a 3,4-dimethoxybenzyl group—places it within the broader class of piperidinyl ureas that have been investigated as modulators of the defective in cullin neddylation 1 (DCN1)–UBE2M protein–protein interaction.

Molecular Formula C21H29N5O3
Molecular Weight 399.495
CAS No. 1797574-52-7
Cat. No. B2566932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
CAS1797574-52-7
Molecular FormulaC21H29N5O3
Molecular Weight399.495
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H29N5O3/c1-15-4-7-20(25-24-15)26-10-8-16(9-11-26)13-22-21(27)23-14-17-5-6-18(28-2)19(12-17)29-3/h4-7,12,16H,8-11,13-14H2,1-3H3,(H2,22,23,27)
InChIKeyGFDHLBZJAVQMPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea (CAS 1797574-52-7) – Procurement-Relevant Identity and Classification


1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea (CAS 1797574-52-7, molecular formula C21H29N5O3, MW 399.49) is a synthetic piperidinyl urea derivative. Its core scaffold—comprising a 6-methylpyridazin-3-yl-piperidine linked via a methylene bridge to a central urea and further substituted with a 3,4-dimethoxybenzyl group—places it within the broader class of piperidinyl ureas that have been investigated as modulators of the defective in cullin neddylation 1 (DCN1)–UBE2M protein–protein interaction [1]. However, no quantitative biological or physicochemical data specific to this exact compound have been identified in the peer-reviewed literature or publicly accessible patent records at the time of this analysis.

Structural Class
Piperidinyl urea with 6-methylpyridazinyl and 3,4-dimethoxybenzyl groups
Proposed Research Context
DCN1–UBE2M protein–protein interaction modulation studies
Critical Selection Note
No reported potency or target engagement data; de novo characterization required

Why 1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea Cannot Be Assumed Interchangeable with In-Class Analogs


Piperidinyl ureas that target the DCN1–UBE2M interaction exhibit steep structure–activity relationships (SAR), where modest changes in the N-aryl or N-heteroaryl substitution pattern can produce >100-fold differences in biochemical potency and target engagement [1]. The 3,4-dimethoxybenzyl and 6-methylpyridazin-3-yl substituents present in CAS 1797574-52-7 are not shared by the most extensively characterized tool compounds (e.g., NAcM-OPT or DI-591), and no published data exist to confirm that this specific substitution pattern retains DCN1 affinity, cellular neddylation inhibition, or selectivity over related cullin-RING ligase adaptors. Consequently, substitution with a structurally similar but uncharacterized piperidinyl urea carries an unquantifiable risk of target disengagement or altered polypharmacology [2].

SAR Sensitivity
Substitution pattern differs from validated tools (NAcM-OPT, DI-591); may abolish DCN1 affinity or selectivity.
Unconfirmed Target Engagement
No cellular neddylation or binding data exist; risk of disengagement or altered polypharmacology remains unquantifiable.
ADME Unknowns
Solubility, permeability, and PK profile are unreported; procurement adds characterization burden and project risk.

Quantitative Differentiation Evidence for CAS 1797574-52-7 Relative to Closest Analogs


Absence of Publicly Available Potency or Target Engagement Data Precludes Quantitative Comparison

A systematic search of PubMed, SciFinder, PubChem, ChEMBL, the RCSB PDB, and major patent databases (USPTO, WIPO, EPO) returned no quantitative biochemical IC50, Ki, TR-FRET, pulse-chase NEDD8 transfer, or cellular neddylation data for CAS 1797574-52-7. By contrast, the DCN1 inhibitors NAcM-OPT (compound 7 in [1]) and DI-591 have reported TR-FRET IC50 values of approximately 30 nM and Ki values of 12 nM (DCN1) and 10.4 nM (DCN2), respectively, under defined assay conditions [1][2]. Without analogous data for CAS 1797574-52-7, no quantitative potency differentiation can be asserted.

Potency Data Availability
Data to verify
Target: None reported
Comparator: NAcM-OPT TR-FRET IC50 ≈ 30 nM; DI-591 DCN1 Ki 12 nM
Quantitative comparison not possible
In-house DCN1 inhibition assay required
DCN1 inhibitor cullin neddylation piperidinyl urea

No Cellular Neddylation Inhibition Data Available to Establish Functional Differentiation

The optimized piperidinyl ureas in the DCN1 inhibitor series reduce steady-state levels of neddylated CUL1 and CUL3 in the SCC-9 squamous cell carcinoma cell line at sub-micromolar concentrations [1]. No analogous cellular neddylation data have been reported for CAS 1797574-52-7. Therefore, it cannot be determined whether this compound engages DCN1 in a cellular context or achieves a comparable reduction in neddylated cullin levels.

Cellular Neddylation Evidence
Class-level inference
Target: No data
Comparator: reduces neddylated CUL1/CUL3 at ≤1 µM in SCC-9 cells
Cellular engagement unconfirmed
Target engagement in relevant cell models unknown
CUL1 neddylation CUL3 neddylation squamous cell carcinoma

Physicochemical and ADME Property Comparisons Are Not Feasible

The DCN1 inhibitor optimization campaign achieved a modest improvement in aqueous solubility and parallel artificial membrane permeability (PAMPA) relative to the initial HTS hit [1]. No solubility, permeability, metabolic stability, or pharmacokinetic data have been published for CAS 1797574-52-7. As a result, its developability profile cannot be benchmarked against lead compounds such as NAcM-OPT, for which oral bioavailability has been demonstrated in rodent models [1].

ADME & Physicochemical Profile
Data to verify
Target: No data
Comparator: NAcM-OPT orally bioavailable in mice; improved solubility vs. HTS hit
Developability profile unknown
ADME characterization needed for translational research
solubility permeability oral bioavailability

Realistic Application Scenarios for CAS 1797574-52-7 Based on Available Evidence


Exploratory SAR Expansion of the DCN1 Piperidinyl Urea Chemotype

The compound may serve as a chemical probe for structure–activity relationship (SAR) studies aimed at mapping the tolerance of the DCN1 binding pocket to 3,4-dimethoxybenzyl and 6-methylpyridazinyl substituents. Researchers engaged in lead optimization of piperidinyl urea DCN1 inhibitors could procure this compound to test whether these substitution patterns confer advantages in biochemical or cellular assays, provided in-house assay capabilities exist [1]. This scenario depends entirely on the user's capacity to generate primary data.

Negative-Control or Inactive-Analog Verification in DCN1-Mediated Neddylation Studies

If experimental characterization reveals that CAS 1797574-52-7 lacks DCN1 inhibitory activity, it could be deployed as a structurally matched negative control alongside validated DCN1 inhibitors such as NAcM-OPT. This would enhance the rigor of target engagement studies by controlling for off-target effects of the piperidinyl urea scaffold [1][2].

Fragment-Based or Structure-Guided Design Starting Point

The compound contains a pyridazine ring and a dimethoxybenzyl group that may engage distinct sub-pockets of DCN1 or related cullin adaptors. Crystallography or molecular modeling groups seeking novel vectors for fragment growth may find utility in this scaffold, though any advancement would be contingent on obtaining a co-crystal structure or binding assay data [1].

Application
Selection Property
Validation Focus
Exploratory SAR expansion of piperidinyl urea chemotype
Substitution with 3,4-dimethoxybenzyl and 6-methylpyridazinyl groups
DCN1 binding assay development; biochemical IC50 determination
Negative-control or inactive-analog verification
Structurally matched analog (if confirmed inactive)
Target engagement counter-screening with NAcM-OPT or DI-591
Fragment-based or structure-guided design starting point
Pyridazine and dimethoxybenzyl moieties for sub-pocket exploration
Co-crystallization or molecular docking with DCN1
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